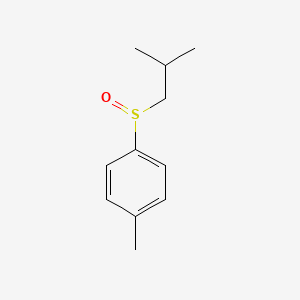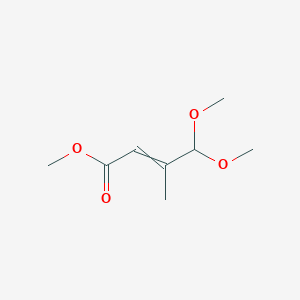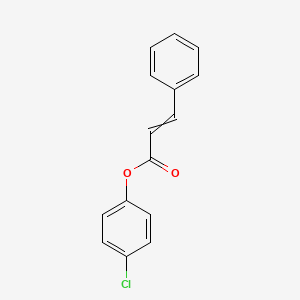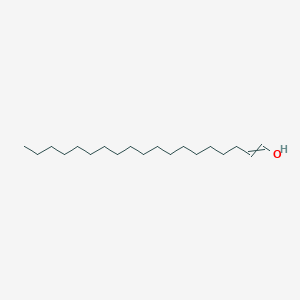
Nonadec-1-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C19H38 and a molecular weight of 266.5050 g/mol . This compound is a long-chain hydrocarbon that is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadec-1-EN-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetradecanal with pent-4-en-1-ylmagnesium bromide in tetrahydrofuran (THF) under ice bath conditions . This reaction yields this compound as a product.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nonadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically converting alkenes to alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Nonadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Nonadec-1-EN-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, altering their fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Nonadec-1-EN-1-OL can be compared with other long-chain alkenes, such as:
Octadec-1-EN-1-OL (C18H36): Similar structure but with one less carbon atom.
Eicos-1-EN-1-OL (C20H40): Similar structure but with one more carbon atom.
Uniqueness
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
77045-73-9 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
nonadec-1-en-1-ol |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h18-20H,2-17H2,1H3 |
Clé InChI |
NDQBZUKGHQYKLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


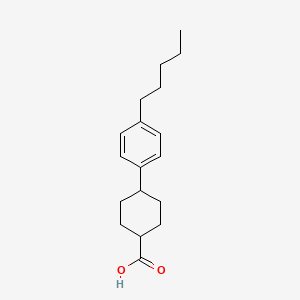

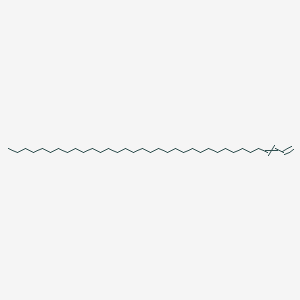
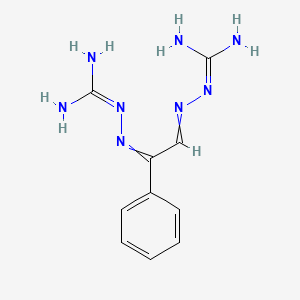
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
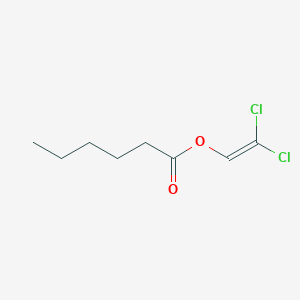
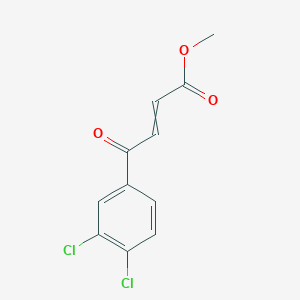
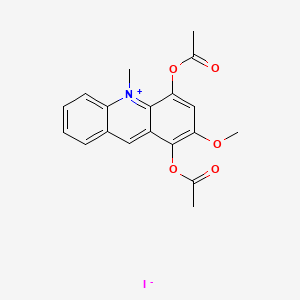
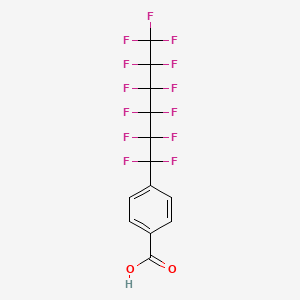
![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)

